

In-Depth Technical Guide: N-(4-acetylphenyl)sulfonylacetamide and Related Compounds

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Compound of Interest

Compound Name: N-(4-acetylphenyl)sulfonylacetamide

Cat. No.: B8603977

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the chemical identity, properties, and potential experimental evaluation of **N-(4-acetylphenyl)sulfonylacetamide** and structurally related compounds. Due to the ambiguity of the requested chemical name, this document focuses on the most plausible corresponding structure, N-(4-((4-Acetylphenyl)amino)sulfonyl)phenyl)acetamide, and provides comparative data for other relevant molecules.

Chemical Identification and Physicochemical Properties

Precise identification is paramount for any scientific investigation. The compound name "**N-(4-acetylphenyl)sulfonylacetamide**" does not resolve to a single, unambiguous chemical structure in standard databases. The most probable candidate, based on the constituent chemical fragments, is N-(4-((4-Acetylphenyl)amino)sulfonyl)phenyl)acetamide. The properties of this compound, alongside several structurally related molecules, are summarized below to provide a comparative context for researchers.

Table 1: Chemical Identifiers and Physicochemical Properties

Compound Name	CAS Number	IUPAC Name	Molecular Formula	Molecular Weight (g/mol)
N-(4-(((4-Acetylphenyl)amino)sulfonyl)phenyl)acetamide	19837-95-7[1]	N-[4-[(4-acetylphenyl)sulfamoyl]phenyl]acetamide[1]	C16H16N2O4S	332.4[1]
N-(4-sulfamoylphenyl)acetamide	121-61-9	N-(4-sulfamoylphenyl)acetamide	C8H10N2O3S	214.24[2]
N-(4-acetylphenyl)methanesulfonamide	5317-89-5	N-(4-acetylphenyl)methanesulfonamide	C9H11NO3S	213.26[3]
N-((4-(Acetylamino)phenyl)sulfonyl)acetamide	Not Available	N-((4-(acetylamino)phenyl)sulfonyl)acetamide	C10H12N2O4S	Not Available[4]
N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide	Not Available	N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide	C15H16N2O3S	Not Available[5]

Experimental Protocols

While specific experimental data for N-(4-(((4-Acetylphenyl)amino)sulfonyl)phenyl)acetamide is scarce in peer-reviewed literature, protocols for the synthesis and biological evaluation of structurally similar sulfonamides are well-established.

Synthesis Protocol: General Method for N-Aryl Sulfonamides

The synthesis of N-aryl sulfonamides, such as the compounds listed above, typically involves the reaction of an appropriate arylamine with an arylsulfonyl chloride in the presence of a base.

The following is a representative protocol adapted from the synthesis of a similar compound, N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide[5].

Objective: To synthesize N-(4-(((4-Acetylphenyl)amino)sulfonyl)phenyl)acetamide.

Reaction Scheme:

4-Aminoacetophenone + 4-Acetamidobenzenesulfonyl chloride → N-(4-(((4-Acetylphenyl)amino)sulfonyl)phenyl)acetamide

Materials:

- 4-Aminoacetophenone
- 4-Acetamidobenzenesulfonyl chloride
- Pyridine or an aqueous solution of sodium carbonate (3%) as a base[5]
- Distilled water
- Methanol for recrystallization
- Standard laboratory glassware
- Stirring apparatus
- Filtration apparatus

Procedure:

- Dissolve or suspend 4-aminoacetophenone (1 equivalent) in a suitable solvent (e.g., distilled water or pyridine).
- Add 4-acetamidobenzenesulfonyl chloride (1 equivalent) to the mixture.
- While stirring vigorously, add the base (e.g., 3% sodium carbonate solution) dropwise to maintain a pH between 8 and 10[5]. If using pyridine as the solvent, it also acts as the base.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).

- Upon completion, if the reaction was performed in water, the product will likely precipitate. If in pyridine, quench the reaction with ice-cold water to induce precipitation.
- Collect the crude product by filtration and wash thoroughly with water.
- Dry the crude product.
- Purify the product by recrystallization from a suitable solvent, such as methanol, to yield the final pure compound[5].
- Confirm the structure and purity of the final product using analytical techniques such as NMR, mass spectrometry, and melting point determination.

Biological Assay Protocol: Carbonic Anhydrase Inhibition

Sulfonamides are a well-known class of carbonic anhydrase (CA) inhibitors. The following colorimetric assay can be used to screen for the inhibitory activity of the target compounds against various CA isoforms.

Objective: To determine the inhibitory potency (IC₅₀) of a test compound against a specific carbonic anhydrase isoform.

Principle: The assay utilizes the esterase activity of CA on a substrate, which releases a chromogenic product that can be quantified by measuring its absorbance[6]. An inhibitor will reduce the enzymatic activity, leading to a decrease in the absorbance signal.

Materials:

- Purified human carbonic anhydrase (e.g., CA II, CA IX)
- CA Assay Buffer
- CA Substrate (e.g., 4-nitrophenyl acetate)
- Test compound dissolved in DMSO
- Acetazolamide (a known CA inhibitor) as a positive control[6]

- 96-well clear flat-bottom microplate
- Microplate reader capable of kinetic measurements at 405 nm^{[6][7]}

Procedure:

- Compound and Control Preparation: Prepare serial dilutions of the test compound in the assay buffer. Prepare a solution of Acetazolamide as a positive control and a vehicle control (DMSO in assay buffer).
- Reaction Setup:
 - Add the assay buffer to all wells.
 - Add the test compound dilutions, positive control, or vehicle control to the appropriate wells.
 - Add the CA enzyme solution to all wells except for the background control.
 - Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme^{[6][7]}.
- Initiation and Measurement:
 - Initiate the reaction by adding the CA substrate to all wells.
 - Immediately begin measuring the absorbance at 405 nm in kinetic mode for at least 60 minutes at room temperature^{[6][7]}.
- Data Analysis:
 - For each concentration, calculate the rate of reaction ($\Delta A/\Delta t$) from the linear portion of the kinetic curve.
 - Normalize the rates relative to the vehicle control (100% activity) and the background control (0% activity).

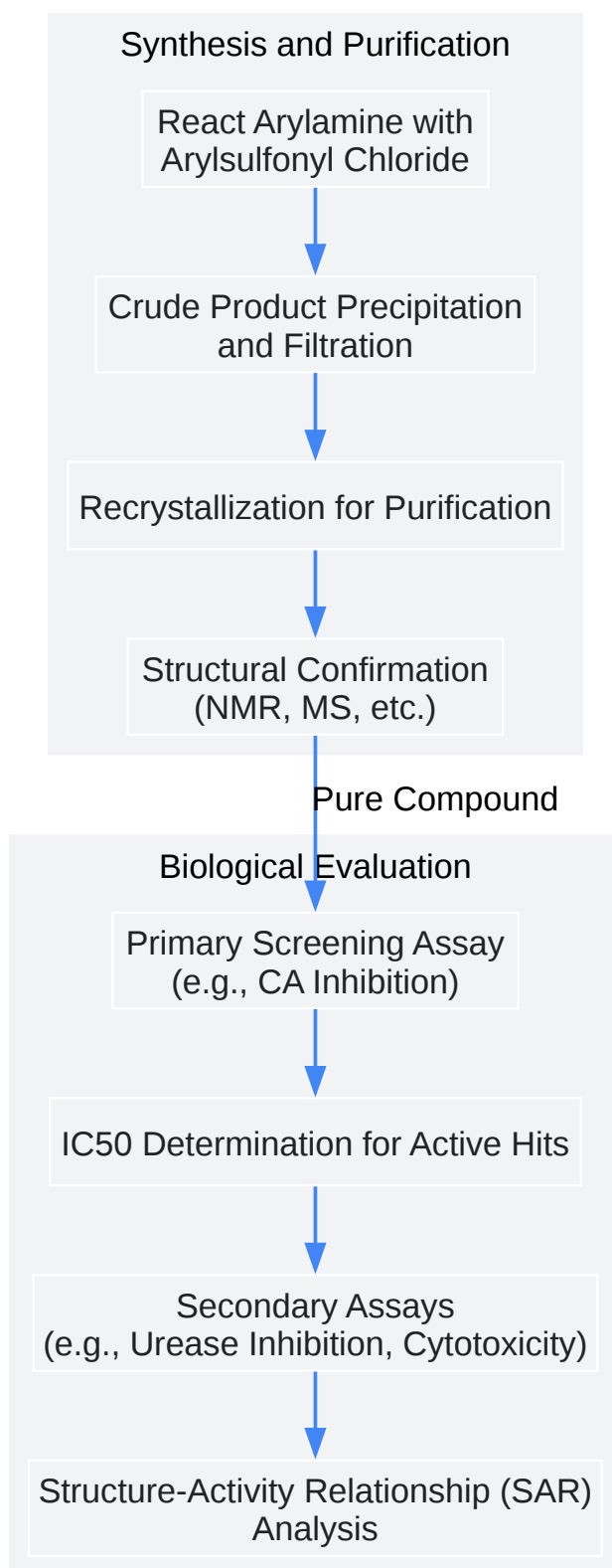
- Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

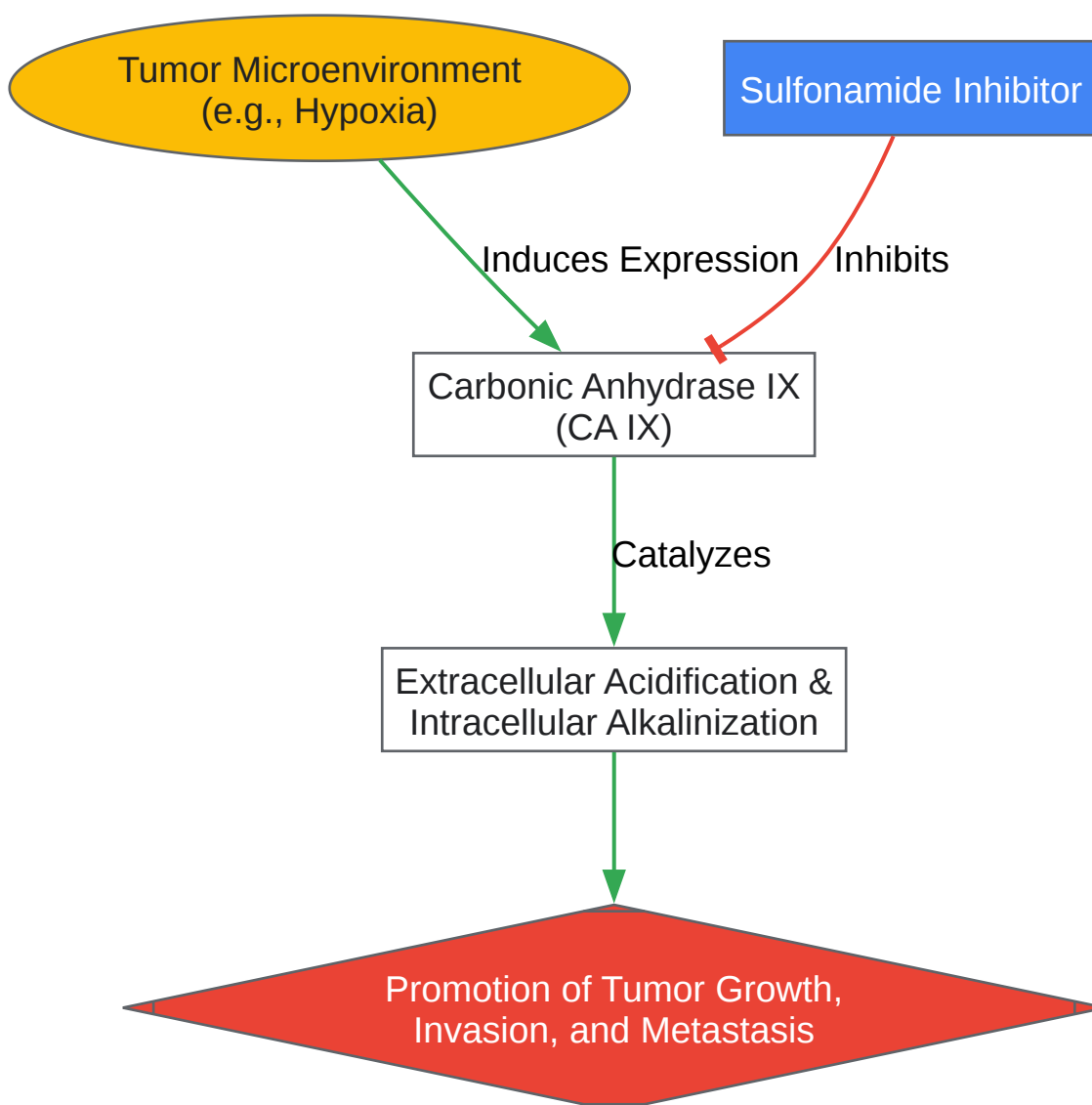
Workflow and Pathway Diagrams

Visual representations of experimental workflows and biological pathways are essential for clarity and understanding.

General Synthesis and Screening Workflow

The following diagram outlines a typical workflow for the synthesis and initial biological evaluation of a novel sulfonamide compound.





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